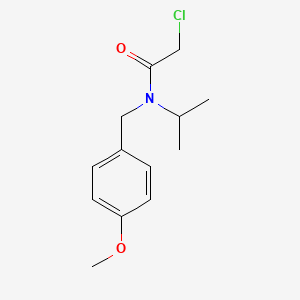

2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide

Description

2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with an isopropyl group, a 4-methoxybenzyl group, and a chlorine atom at the α-carbon (Fig. 1). Its synthesis typically involves multi-component reactions or nucleophilic substitutions, as inferred from analogous compounds in the evidence .

Properties

IUPAC Name |

2-chloro-N-[(4-methoxyphenyl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-10(2)15(13(16)8-14)9-11-4-6-12(17-3)7-5-11/h4-7,10H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYMWRBLASHFLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=C(C=C1)OC)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide typically involves the following steps:

Acetylation: The starting material, 4-methoxy-benzylamine, is acetylated using acetyl chloride to form N-(4-methoxy-benzyl)acetamide.

Chlorination: The acetylated product undergoes chlorination to introduce the chloro group, resulting in 2-chloro-N-(4-methoxy-benzyl)acetamide.

Isopropyl Introduction: Finally, the isopropyl group is introduced through a reaction with isopropylamine, yielding the final product, 2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Carboxylic acids, aldehydes, and ketones.

Reduction Products: Amines and alcohols.

Substitution Products: Alkyl or aryl derivatives of the original compound.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies suggest that 2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide exhibits antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to penetrate bacterial membranes due to its lipophilic nature.

Case Study : In a recent investigation, the compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects on growth, particularly against Staphylococcus aureus and Escherichia coli .

Analgesic Effects

The compound has been evaluated for its analgesic properties. Initial findings indicate that it may modulate pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Research Findings : In animal models, 2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide demonstrated a reduction in pain sensitivity, suggesting potential applications in pain management therapies .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Quantitative Analysis : In vitro assays revealed that the compound effectively reduces the production of prostaglandins, with IC values comparable to established anti-inflammatory agents like diclofenac .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide is crucial for optimizing its pharmacological properties. The presence of the methoxy group significantly enhances its interaction with biological targets, increasing its efficacy as a drug-like molecule.

| Substituent | Effect on Activity |

|---|---|

| Chloro Group | Enhances lipophilicity |

| Methoxy Group | Improves binding affinity |

| Isopropyl Group | Affects metabolic stability |

Future Research Directions

Ongoing research aims to further elucidate the mechanisms by which 2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide exerts its biological effects. Potential areas of investigation include:

- Combination Therapies : Evaluating the compound's efficacy when used in conjunction with other antimicrobial or analgesic agents.

- Mechanistic Studies : Identifying specific molecular targets and pathways involved in its action.

- Toxicological Assessments : Comprehensive safety profiles to determine therapeutic windows.

Mechanism of Action

The mechanism by which 2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound is compared to structurally related N,N-disubstituted chloroacetamides (Table 1). Key differences arise in the substituents on the benzyl ring and the alkyl/aryl groups attached to the nitrogen atoms:

*Calculated based on molecular formula.

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The methoxy group (OCH₃) in the target compound may improve solubility compared to the hydrophobic trifluoromethyl (CF₃) or methylthio (SCH₃) groups .

- Steric Effects : Bulky substituents like CF₃ or allyl groups (e.g., in ) may hinder molecular packing, affecting crystallinity or melting points.

Physicochemical Properties

However, inferences can be made:

- Melting Points : The target compound’s discontinued status contrasts with analogs like 2-Chloro-N-(4-methylbenzyl)-N-isopropyl-acetamide (5 suppliers, suggesting stability) . Compounds with aromatic substituents (e.g., 386.87 g/mol derivative in ) exhibit higher melting points (~125°C), likely due to stronger intermolecular forces.

- Synthesis Yields : Multi-component reactions for analogous compounds (e.g., 93% yield in ) suggest efficient synthetic routes for N,N-disubstituted acetamides.

Biological Activity

2-Chloro-N-isopropyl-N-(4-methoxy-benzyl)-acetamide (CIMB) is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and analgesic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

CIMB is characterized by the presence of a chloro group, an isopropyl group, and a methoxy-benzyl moiety. Its molecular formula is with a molecular weight of approximately 255.74 g/mol. The unique structural features contribute to its lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Preliminary studies indicate that CIMB exhibits significant antimicrobial activity against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness particularly against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro studies reported minimum inhibitory concentration (MIC) values that suggest promising antibacterial properties. For example, CIMB derivatives showed MIC values ranging from 7 mm to 36 mm in agar diffusion tests against the aforementioned pathogens .

| Microorganism | CIMB Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 36 mm |

| Escherichia coli | 30 mm |

| Pseudomonas aeruginosa | 29 mm |

Analgesic Effects

CIMB has also been evaluated for its analgesic properties. Studies suggest that it may act through modulation of pain pathways, potentially impacting the hypothalamus-pituitary-adrenal (HPA) axis. This modulation could lead to reduced pain perception in experimental models .

Structure-Activity Relationship (SAR)

The biological activity of CIMB can be attributed to specific structural components. Research indicates that the presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups at specific positions enhances its interaction with biological targets. For instance, modifications to the methoxy group have shown to influence the potency of the compound significantly .

Case Studies

- Antibacterial Screening : A study conducted on various chloroacetamides, including CIMB, demonstrated excellent antibacterial and antifungal activities. The synthesized compounds were screened in vitro against several strains, reinforcing the potential therapeutic applications of CIMB .

- Pain Modulation : Another investigation into the analgesic properties highlighted CIMB's ability to activate pathways associated with pain relief in animal models, suggesting its utility in pain management therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.